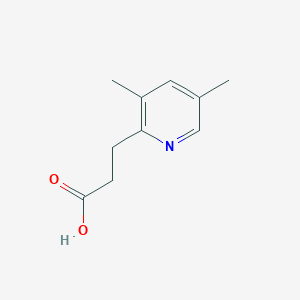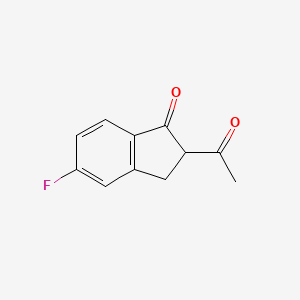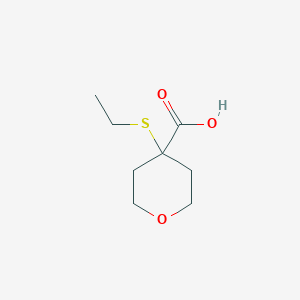
4-(Ethylsulfanyl)oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylsulfanyl)oxane-4-carboxylic acid is an organic compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol . This compound is characterized by the presence of an oxane ring substituted with an ethylsulfanyl group and a carboxylic acid group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)oxane-4-carboxylic acid typically involves the reaction of oxane derivatives with ethylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, which is essential for its application in research and development.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylsulfanyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxane derivatives.
Applications De Recherche Scientifique
4-(Ethylsulfanyl)oxane-4-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Ethylsulfanyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can interact with thiol groups in proteins, leading to modifications in protein structure and function. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfanyl)oxane-4-carboxylic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-(Propylsulfanyl)oxane-4-carboxylic acid: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.
4-(Butylsulfanyl)oxane-4-carboxylic acid: Similar structure but with a butylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
4-(Ethylsulfanyl)oxane-4-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact differently with various reagents and biomolecules compared to its analogs, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C8H14O3S |
|---|---|
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
4-ethylsulfanyloxane-4-carboxylic acid |
InChI |
InChI=1S/C8H14O3S/c1-2-12-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10) |
Clé InChI |
WDHGPTQNNVKQRA-UHFFFAOYSA-N |
SMILES canonique |
CCSC1(CCOCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)
![(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13075933.png)
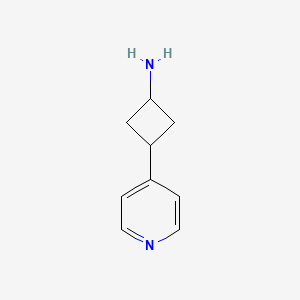
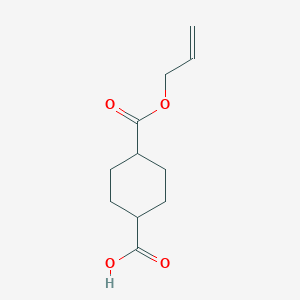
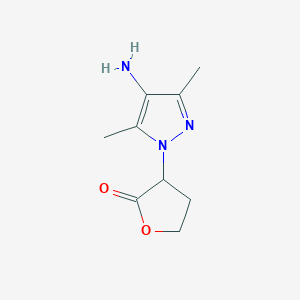


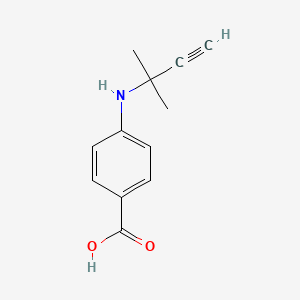
![8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13075962.png)
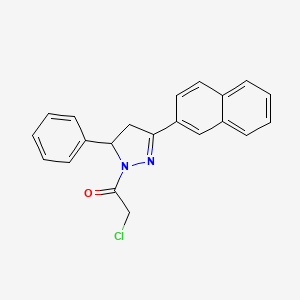
![4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13075976.png)
